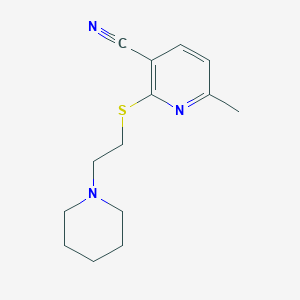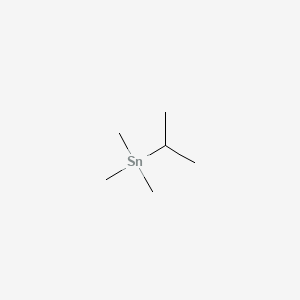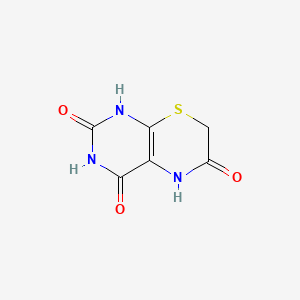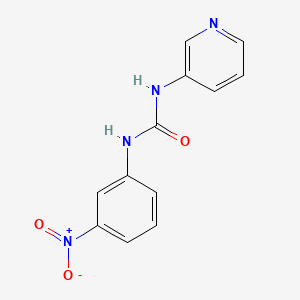
Urea, 1,1'-(4-methyl-1,3-phenylene)bis(3-(2-chloroethyl)-3-nitroso-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, 1,1’-(4-methyl-1,3-phenylene)bis(3-(2-chloroethyl)-3-nitroso-): is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a urea backbone substituted with nitroso and chloroethyl groups, making it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1,1’-(4-methyl-1,3-phenylene)bis(3-(2-chloroethyl)-3-nitroso-) typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the core urea structure, which is then functionalized with the desired substituents.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures to ensure the correct formation of the compound. Solvents such as dichloromethane or ethanol may be used to facilitate the reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The process would include:
Bulk Synthesis: Utilizing large reactors to handle the initial synthesis steps.
Continuous Monitoring: Employing sensors and automated controls to monitor reaction conditions.
Purification and Quality Control: Implementing large-scale purification methods and rigorous quality control measures to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
Urea, 1,1’-(4-methyl-1,3-phenylene)bis(3-(2-chloroethyl)-3-nitroso-): undergoes various chemical reactions, including:
Oxidation: The nitroso groups can be oxidized to form nitro compounds.
Reduction: The nitroso groups can also be reduced to amines under specific conditions.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
科学的研究の応用
Urea, 1,1’-(4-methyl-1,3-phenylene)bis(3-(2-chloroethyl)-3-nitroso-): has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Urea, 1,1’-(4-methyl-1,3-phenylene)bis(3-(2-chloroethyl)-3-nitroso-) involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to changes in their activity.
Pathways Involved: It can modulate various biochemical pathways, potentially leading to therapeutic effects such as inhibition of cancer cell growth or antimicrobial activity.
類似化合物との比較
Urea, 1,1’-(4-methyl-1,3-phenylene)bis(3-(2-chloroethyl)-3-nitroso-): can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
- 1,1’-(4-methyl-1,3-phenylene)bis(3-cyclohexylurea)
- 3,3’-(4-Methyl-1,3-phenylene)bis(1,1-dimethylurea)
- 1,1’-(4-methyl-1,3-phenylene)bis(3-butylurea)
-
Uniqueness: : The presence of nitroso and chloroethyl groups in Urea, 1,1’-(4-methyl-1,3-phenylene)bis(3-(2-chloroethyl)-3-nitroso-) distinguishes it from other similar compounds, providing unique chemical reactivity and potential biological activity.
Urea, 1,1’-(4-methyl-1,3-phenylene)bis(3-(2-chloroethyl)-3-nitroso-) , covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
56713-63-4 |
|---|---|
分子式 |
C13H16Cl2N6O4 |
分子量 |
391.2 g/mol |
IUPAC名 |
1-(2-chloroethyl)-3-[3-[[2-chloroethyl(nitroso)carbamoyl]amino]-4-methylphenyl]-1-nitrosourea |
InChI |
InChI=1S/C13H16Cl2N6O4/c1-9-2-3-10(16-12(22)20(18-24)6-4-14)8-11(9)17-13(23)21(19-25)7-5-15/h2-3,8H,4-7H2,1H3,(H,16,22)(H,17,23) |
InChIキー |
VUVZSBPMOHFBPB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)N(CCCl)N=O)NC(=O)N(CCCl)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(8Z)-8-[(2E)-(1,3-benzodioxol-5-ylmethylidene)hydrazinylidene]-1,3,7-trimethyl-3,7,8,9-tetrahydro-1H-purine-2,6-dione](/img/structure/B14160459.png)

![hexyl 2-amino-1-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B14160477.png)




![6-chloro-N-[(4-chlorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14160523.png)
![N'-[2-(4-methoxyphenyl)acetyl]furan-2-carbohydrazide](/img/structure/B14160528.png)

![ethyl 2,4-dimethyl-5-[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]-1H-pyrrole-3-carboxylate](/img/structure/B14160540.png)



